1-(4-Bromophenyl)-2-(4-methoxyphenyl)-1h-pyrrole
Description
1-(4-Bromophenyl)-2-(4-methoxyphenyl)-1H-pyrrole is a pyrrole derivative featuring a bromophenyl group at position 1 and a methoxyphenyl group at position 2. This compound serves as a key intermediate in synthesizing tyrosine phosphatase inhibitors and other bioactive molecules . Its structural uniqueness arises from the electron-withdrawing bromine and electron-donating methoxy substituents, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(4-methoxyphenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c1-20-16-10-4-13(5-11-16)17-3-2-12-19(17)15-8-6-14(18)7-9-15/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEKZZOKRHAYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CN2C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)-1h-pyrrole typically involves the reaction of 4-bromoaniline with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction followed by cyclization to form the pyrrole ring. Common catalysts used in this reaction include Lewis acids such as zinc chloride or aluminum chloride. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-(4-methoxyphenyl)-1h-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or Grignard reagents.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 1-(4-bromophenyl)-2-(4-methoxyphenyl)-1H-pyrrole typically involves multi-step organic reactions. The compound features a pyrrole ring substituted with a bromophenyl and a methoxyphenyl group, which may enhance its lipophilicity and biological activity.
Key Steps in Synthesis:
- Condensation Reactions: Formation of the pyrrole core.
- Bromination: Introduction of the bromine atom at the 4-position.
- Methoxylation: Introduction of the methoxy group on the phenyl ring.
Research has highlighted several biological activities associated with this compound, including:
Anticancer Properties
Studies indicate that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, related compounds have been shown to induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle progression.
Case Study:
In vitro assays demonstrated that similar compounds reduced cell viability in breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at micromolar concentrations .
Antimicrobial Activity
The compound's structure allows for interactions with bacterial membranes or critical enzymes for bacterial survival. Research has shown that certain derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Case Study:
Inhibition zones were observed in disk diffusion assays, suggesting effective antibacterial properties against various bacterial strains .
Data Tables
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)-1h-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Halogen Effects
Key Observations :
- Positional Isomerism: Swapping substituent positions (e.g., bromophenyl at position 1 vs. 2) alters synthetic accessibility and reactivity. For example, the positional isomer in has a lower yield (71.8%) compared to simpler monosubstituted derivatives like 1-(4-bromophenyl)-1H-pyrrole (93% yield) .
- Halogen Effects : Replacing bromine with chlorine (as in ) reduces yield (50.9%), likely due to differences in electronic effects during synthesis. Bromine’s stronger electron-withdrawing nature may enhance stability in enzyme-binding interactions .
Physicochemical Properties
Table 2: Spectroscopic and Electrochemical Data
Key Observations :
- The methoxy group’s C-O stretch (1262 cm⁻¹) and bromine’s absorption (831 cm⁻¹) are diagnostic for structural confirmation .
- Electron-donating methoxy groups reduce electrochemical bandgaps compared to bromine-substituted derivatives, enhancing conductivity in conjugated systems .
Key Observations :
- Derivatives of the target compound, such as the demethylated phenol analogue, show enhanced antioxidant activity (78% DPPH scavenging) due to increased polarity .
- Methylation at position 5 (as in ) improves neuroprotective effects, suggesting steric and electronic modifications enhance cellular uptake or target binding .
Biological Activity
1-(4-Bromophenyl)-2-(4-methoxyphenyl)-1H-pyrrole is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features, including a bromine atom and a methoxy group, may enhance its reactivity and biological efficacy. This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
| Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 3.12 | 2 |
| Escherichia coli | 12.5 | 2 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes and modulation of signaling pathways.
- Mechanism of Action : The compound may inhibit enzyme activity related to cancer cell proliferation and induce apoptosis via the COX-2/PGE2 pathway .
Study on Antioxidant Activity
A recent study explored the antioxidant properties of pyrrole derivatives, including this compound. The findings indicated that these compounds could mitigate oxidative stress in cellular models, potentially protecting against neurodegenerative diseases like Parkinson's disease .
Synthesis and Biological Evaluation
A comprehensive synthesis study reported the preparation of various pyrrole derivatives, including the target compound. The synthesized compounds were evaluated for their biological activities, revealing that those with bromine or methoxy substitutions exhibited enhanced antimicrobial effects .
The biological activity of this compound can be attributed to various mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in bacterial metabolism and cancer cell growth.
- Receptor Modulation : It may modulate receptor signaling pathways that are critical for cell survival and proliferation.
- Induction of Apoptosis : The compound has shown potential in triggering programmed cell death in cancer cells.
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Observed Data | Reference |
|---|---|---|
| NMR | 3.85 ppm (s, 3H, OCH) | |
| NMR | 158.3 ppm (C=O ester) | |
| HRMS | [M+H] m/z 358.0231 (calc.) |
Q. Table 2. Comparative Bioactivity of Derivatives
| Derivative | MIC (µg/mL, Mtb) | IC (σ Receptor) |
|---|---|---|
| Parent Compound | 12.5 | 0.45 µM |
| 4-Fluoro Analog | 6.2 | 0.22 µM |
| 3,5-Dimethyl Analog | 25.0 | 1.8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
